molecular formula C15H18N2O2 B1664711 2-Naphthylaminomethyl-gamma-aminobutyric acid CAS No. 41510-03-6

2-Naphthylaminomethyl-gamma-aminobutyric acid

Cat. No. B1664711
CAS RN: 41510-03-6
M. Wt: 258.32 g/mol
InChI Key: LJCZRFFCDLIUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 144 is a biochemical.

Scientific Research Applications

Biocatalysis in Synthesis

Gamma-aminobutyric acid (GABA) has been employed as a bifunctional biocatalyst for the synthesis of 2-aminobenzothiazolomethyl-2-naphthols. This process utilizes a solvent-free, one-pot Mannich reaction, showing GABA's potential in green chemistry and organic synthesis (Fardpour, Safari, & Javanshir, 2018).

Energy Storage Applications

Innovative research has explored the use of gamma-aminobutyric acid-functionalized naphthalene diimide (GABA-NDI) in flow batteries. This application demonstrates GABA derivatives' potential in energy storage, showing high stability and efficiency in a GABA-NDI/ferrocyanide flow battery (Shahsavan, Wiberg, & Peljo, 2022).

Neurotransmission Research

GABA's role as a major inhibitory neurotransmitter has been a focus in neurological research. Studies have investigated its concentration and effects in various brain regions, providing insights into its role in mood disorders and brain function (Clarke, O'Mahony, Malone, & Dinan, 2007).

Food and Health Applications

Research on GABA in food science has revealed its potential as a bioactive compound in functional foods. Its health benefits, like hypotensive effects, and the role of lactic acid bacteria in GABA production, highlight its importance in the development of health-oriented food products (Diana, Quílez, & Rafecas, 2014).

Biotechnological Production

Advancements in biotechnology have led to the efficient microbial production of GABA. This includes the use of genetically engineered strains and fermentation optimization for high-yield production, expanding its potential in various industries (Jorge et al., 2017).

Pharmaceutical Research

GABA has been studied for its pharmaceutical properties, including its role as an inhibitory neurotransmitter and its potential therapeutic applications in various health conditions (Ngo & Vo, 2019).

properties

CAS RN

41510-03-6

Product Name

2-Naphthylaminomethyl-gamma-aminobutyric acid

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-[(naphthalen-2-ylamino)methylamino]butanoic acid

InChI

InChI=1S/C15H18N2O2/c18-15(19)6-3-9-16-11-17-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,16-17H,3,6,9,11H2,(H,18,19)

InChI Key

LJCZRFFCDLIUBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NCNCCCC(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCNCCCC(=O)O

Appearance

Solid powder

Other CAS RN

41510-03-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-naphthylaminomethyl-gamma-aminobutyric acid
A 144
A-144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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